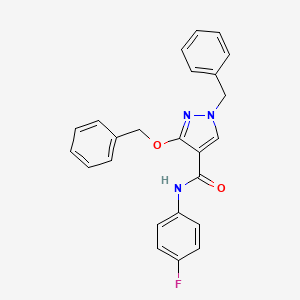![molecular formula C18H17ClN2O4S2 B2923033 4-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide CAS No. 941901-16-2](/img/structure/B2923033.png)
4-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide” is a complex organic molecule. It contains a sulfonyl group attached to a 4-chlorophenyl group and a 4-methoxybenzo[d]thiazol-2-yl group via a butanamide linkage .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the characteristic flat geometry of aromatic compounds due to the presence of the phenyl and thiazole rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the sulfonyl group might be susceptible to nucleophilic attack, and the aromatic rings might undergo electrophilic substitution .Scientific Research Applications
Synthesis and Antiviral Activity
- Research has shown that derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, which is structurally similar to the compound , have been synthesized and tested for their antiviral activity. Particularly, compounds in this category have shown activity against the tobacco mosaic virus (Zhuo Chen et al., 2010).
Tumor-Associated Isozyme Inhibition
- A study explored the inhibition of tumor-associated isozymes by halogenated sulfonamides, closely related to the compound of interest. These compounds have been investigated as inhibitors of the tumor-associated carbonic anhydrase IX isozyme, with potential implications as antitumor agents (M. Ilies et al., 2003).
Chemiluminescence in Biomedical Research
- Sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds, like the one , have been synthesized and their base-induced chemiluminescence has been studied. This type of research is significant in the context of developing biomedical imaging techniques (N. Watanabe et al., 2010).
Synthesis of Cyclic Sulfonamides
- Cyclic sulfonamides, a category to which the compound may be related, have been synthesized through intramolecular Diels-Alder reactions. These compounds have implications in medicinal chemistry, including as histamine H3 receptor antagonists (I. Greig et al., 2001).
Anticonvulsant Activity
- Derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, akin to the compound of interest, have been synthesized and evaluated for their anticonvulsant activity. Some of these compounds showed significant protection against picrotoxin-induced convulsion (A. A. Farag et al., 2012).
Antimicrobial Activity
- Novel sulfonamides containing chloro-hydroxybenzaldehyde or chloro-hydroxybenzoic acid scaffolds have been synthesized and evaluated for their antimicrobial activity. These compounds have shown promising results against various strains of bacteria and Mycobacterium (M. Krátký et al., 2012).
Photodynamic Therapy for Cancer Treatment
- The compound's structure bears resemblance to zinc phthalocyanine derivatives, which have been studied for their high singlet oxygen quantum yield. Such properties are important for Type II photosensitizers in photodynamic therapy for cancer treatment (M. Pişkin et al., 2020).
Pro-Apoptotic Anticancer Agents
- Sulfonamide derivatives have been synthesized and evaluated as pro-apoptotic anticancer agents. Compounds in this category showed significant activity against melanoma cell lines, highlighting their potential in cancer therapy (Ö. Yılmaz et al., 2015).
Molecular Docking Studies
- Molecular docking studies of sulfonamide derivatives, including those structurally similar to the compound , have been conducted to understand their interactions with enzymes like cyclooxygenase-2. This research is crucial for drug development, especially for COX-2 inhibitors (B. J. Al-Hourani et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S2/c1-25-14-4-2-5-15-17(14)21-18(26-15)20-16(22)6-3-11-27(23,24)13-9-7-12(19)8-10-13/h2,4-5,7-10H,3,6,11H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCAXERXWYHJKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

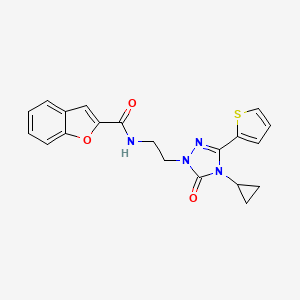
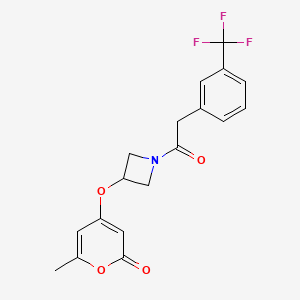
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2922955.png)
![(4-chlorophenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2922957.png)
![9-chloro-2-(4-methoxyphenyl)-1,10b-dihydro-2'H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4'-[1,3]thiazolidin]-2'-one](/img/structure/B2922960.png)
![N-(1-cyanocyclohexyl)-2-[4-(morpholine-4-sulfonyl)-2-nitrophenoxy]acetamide](/img/structure/B2922961.png)
![3-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2922963.png)
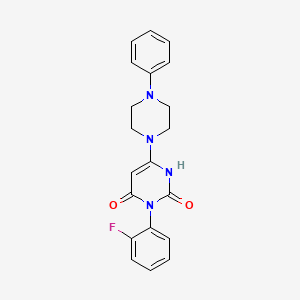
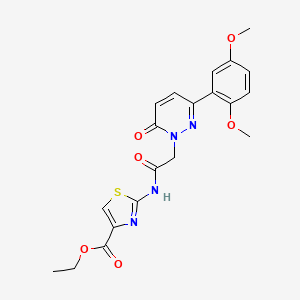
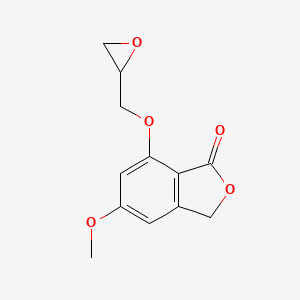
![N-([2,3'-bifuran]-5-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2922968.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2922969.png)
![2-(4-Fluorophenyl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2922970.png)
